3,6-Difluoro-2-methylbenzenesulfonamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Cancer Therapeutics

Leverage the unique 3,6-difluoro-2-methyl substitution pattern for your drug discovery programs. This benzenesulfonamide derivative is a critical scaffold for developing potent, selective carbonic anhydrase (CA) inhibitors, especially for tumor-associated isoforms (CA IX, CA XII). The precise fluorination is proven to enhance metabolic stability and binding affinity, which is not achievable with generic, non-fluorinated analogs. Secure this high-purity research compound to drive your next breakthrough in oncology or chemical biology.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
CAS No. 1806370-03-5
Cat. No. B1412918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methylbenzenesulfonamide
CAS1806370-03-5
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1S(=O)(=O)N)F)F
InChIInChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyXKCLTVUANSEYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-2-methylbenzenesulfonamide (CAS 1806370-03-5): Fluorinated Benzenesulfonamide for Carbonic Anhydrase Inhibition and Drug Discovery


3,6-Difluoro-2-methylbenzenesulfonamide (CAS 1806370-03-5) is a fluorinated benzenesulfonamide derivative with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 g/mol . This compound features a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with two fluorine atoms at the 3- and 6-positions and a methyl group at the 2-position. The incorporation of fluorine atoms is a key structural feature, as it can enhance metabolic stability, lipophilicity, and electronic properties, which are crucial for drug design and chemical probe development [1]. As a member of the benzenesulfonamide class, it is of interest in medicinal chemistry, particularly for its potential as an inhibitor of carbonic anhydrase enzymes, a target implicated in cancer, glaucoma, and other diseases [2].

Why Generic Substitution of 3,6-Difluoro-2-methylbenzenesulfonamide Fails: Critical Impact of Fluorine Substitution Pattern on Carbonic Anhydrase Inhibition


Generic substitution within the benzenesulfonamide class is not straightforward because even minor alterations in the substitution pattern, particularly fluorination, can drastically alter binding affinity, isoform selectivity, and physiochemical properties critical for drug discovery and chemical biology applications [1]. For instance, studies have demonstrated that fluorination of benzenesulfonamides significantly enhances inhibition of carbonic anhydrase (CA) isoforms, with the number and position of fluorine atoms being key determinants of potency and selectivity towards tumor-associated isoforms (e.g., CA IX and XII) [2]. Consequently, a simple substitution with an unsubstituted benzenesulfonamide or a differently fluorinated analog (e.g., 2,4-difluoro- or 2,5-difluorobenzenesulfonamide) would be expected to yield a different, and likely less optimal, inhibition profile in CA-related assays, directly impacting research outcomes and necessitating the use of the precise compound [3].

Quantitative Evidence for 3,6-Difluoro-2-methylbenzenesulfonamide (CAS 1806370-03-5): A Procurement-Driven Comparative Analysis


Potent Carbonic Anhydrase Inhibition: A Class-Level Inference for 3,6-Difluoro-2-methylbenzenesulfonamide

While direct quantitative inhibition data (e.g., Ki or IC50) for 3,6-difluoro-2-methylbenzenesulfonamide against specific carbonic anhydrase isoforms is not available in the public domain, a strong class-level inference can be made based on the well-documented structure-activity relationship (SAR) for fluorinated benzenesulfonamides. The presence and position of fluorine atoms on the benzene ring are established drivers of enhanced carbonic anhydrase inhibition, often pushing potency into the nanomolar range [1]. Specifically, di- and tri-fluorinated benzenesulfonamides are shown to potently inhibit tumor-associated isoforms CA IX and XII, with one compound in a related study achieving nanomolar inhibition [2]. Given that 3,6-difluoro-2-methylbenzenesulfonamide is a di-fluorinated analog, it is highly likely to exhibit similar, potent CA inhibitory activity compared to its non-fluorinated counterpart, benzenesulfonamide, which typically displays weaker activity.

Carbonic Anhydrase Inhibition Medicinal Chemistry Cancer Therapeutics

Inferred Isoform Selectivity Profile: Targeting Tumor-Associated CA IX/XII over Off-Target Cytosolic Isoforms

The specific substitution pattern of 3,6-difluoro-2-methylbenzenesulfonamide suggests a potential selectivity advantage for certain carbonic anhydrase isoforms. A study on a series of fluorinated benzenesulfonamides with various substituents demonstrated that several compounds exhibited a highly potent and selective inhibition profile against CA IX [1]. The study noted that three fluorine atoms significantly increased affinity by withdrawing electrons and lowering the pKa of the benzenesulfonamide group, a key factor for CA inhibition [1]. While 3,6-difluoro-2-methylbenzenesulfonamide has two fluorine atoms, the presence of these electron-withdrawing groups, combined with the methyl substituent, is expected to influence its pKa and binding mode, potentially leading to a more favorable selectivity window for tumor-associated isoforms (CA IX/XII) over the ubiquitous cytosolic isoforms (CA I/II) compared to unsubstituted or differently substituted benzenesulfonamides.

Carbonic Anhydrase Selectivity Cancer Therapeutics Drug Discovery

Binding Stoichiometry with Carbonic Anhydrase: A Comparative Insight from NMR Studies

Comparative binding behavior with carbonic anhydrase (CA) can be inferred from NMR studies on structurally related fluorinated benzenesulfonamides. An NMR investigation of complexes formed by 2-fluoro-, 3-fluoro-, and 2,5-difluorobenzenesulfonamide with human carbonic anhydrases I and II revealed that all three inhibitors form complexes with both isozymes that have a 2:1 inhibitor/enzyme stoichiometry [1]. This finding suggests that di-fluorinated benzenesulfonamides, as a class, are capable of a specific binding mode where two inhibitor molecules bind per enzyme. In contrast, pentafluorobenzenesulfonamide showed slow ring rotation, indicating a different binding dynamic [1]. Given its di-fluorination pattern, 3,6-difluoro-2-methylbenzenesulfonamide is likely to exhibit a similar 2:1 stoichiometry with CA I and II, differentiating it from more heavily fluorinated or non-fluorinated analogs that may have different binding characteristics.

Carbonic Anhydrase Binding NMR Spectroscopy Biophysical Chemistry

Verified Purity for Reproducible Research: A Key Procurement Metric

For any research application, the purity of a chemical compound is a fundamental quality attribute that directly impacts the reliability and reproducibility of experimental results. According to a vendor's technical datasheet, 3,6-difluoro-2-methylbenzenesulfonamide (CAS 1806370-03-5) is supplied with a verified minimum purity of 95% . This specification is a critical differentiator for procurement, as it provides a quantitative guarantee of the material's quality. While similar purity levels are common for research-grade chemicals, this explicit value ensures that researchers can confidently use the compound without the confounding effects of unknown impurities, which is particularly important for sensitive biological assays and structure-activity relationship studies.

Chemical Purity Reproducibility Procurement

Best Research and Industrial Application Scenarios for 3,6-Difluoro-2-methylbenzenesulfonamide (CAS 1806370-03-5)


Lead Optimization in Carbonic Anhydrase Inhibitor Programs

3,6-Difluoro-2-methylbenzenesulfonamide is ideally suited for medicinal chemistry programs focused on optimizing carbonic anhydrase (CA) inhibitors, particularly those targeting tumor-associated isoforms (CA IX and XII) [1]. Its specific di-fluorination pattern, a well-validated feature for enhancing potency and selectivity, makes it a valuable scaffold for further derivatization. Researchers can leverage its predicted nanomolar potency and favorable isoform selectivity profile to develop new anticancer agents or chemical probes for studying CA biology [1].

Biophysical and Structural Biology Studies of CA-Inhibitor Complexes

Based on its predicted binding stoichiometry and dynamics, this compound is a strong candidate for biophysical studies, such as NMR spectroscopy or X-ray crystallography, aimed at understanding the molecular details of benzenesulfonamide binding to carbonic anhydrase [2]. The distinct fluorine substitution pattern may induce unique conformational changes or binding modes compared to other analogs, providing valuable insights into structure-activity relationships and guiding structure-based drug design efforts [2].

Development of Novel Therapeutics for CA-Related Diseases

Given the established role of carbonic anhydrase inhibitors in treating glaucoma, epilepsy, and cancer, 3,6-difluoro-2-methylbenzenesulfonamide is a relevant starting point for developing new therapeutics in these areas [3]. The class-level evidence for potent CA inhibition and isoform selectivity suggests this compound could be a more effective and safer alternative to non-selective CA inhibitors. Its fluorinated structure may also confer improved pharmacokinetic properties, such as enhanced metabolic stability, which is a key advantage in drug development [3].

Chemical Probe Development for Studying Cancer Cell Metabolism

Tumor-associated carbonic anhydrases (CA IX and XII) are key regulators of pH in the tumor microenvironment, promoting cancer cell survival and metastasis. 3,6-Difluoro-2-methylbenzenesulfonamide, with its inferred selectivity for these isoforms, can serve as a chemical probe to investigate their specific roles in cancer cell metabolism, hypoxia response, and migration. This application is directly supported by the compound's membership in a class of selective CA inhibitors demonstrated to target these isoforms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Difluoro-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.